molecular formula C15H21NO2 B14788938 1,2,5-Trimethylpiperidin-4-YL benzoate

1,2,5-Trimethylpiperidin-4-YL benzoate

Cat. No.: B14788938
M. Wt: 247.33 g/mol
InChI Key: CFHMFMSIDMLAND-UHFFFAOYSA-N
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Description

Contextualizing Piperidine (B6355638) Derivatives within Pharmaceutical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, including improved solubility, metabolic stability, and the ability to engage in specific interactions with biological targets. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, underscoring their versatility and importance in medicinal chemistry.

The applications of piperidine derivatives span a wide therapeutic spectrum, including their use as:

Analgesics: The piperidine scaffold is a core component of many potent pain-relieving drugs.

Antipsychotics: Several antipsychotic medications incorporate the piperidine ring to achieve their desired neurological effects.

Antihistamines: A number of antihistaminic drugs feature a piperidine moiety, which is crucial for their receptor-binding activity.

Anticancer agents: Researchers have successfully developed piperidine-based compounds that exhibit significant antiproliferative activity against various cancer cell lines.

The strategic incorporation of the piperidine nucleus allows for the fine-tuning of a drug's biological activity and safety profile. Its conformational flexibility and the ability to introduce substituents at various positions make it an attractive building block for creating diverse chemical libraries for drug screening.

Historical Perspectives on Benzoate (B1203000) Esters in Bioactive Molecules

Benzoate esters, the esters of benzoic acid, have a long and significant history in the realm of bioactive molecules. Their utility was first recognized in the context of food and pharmaceutical preservation due to their antimicrobial properties. The esters of p-hydroxybenzoic acid, commonly known as parabens, have been used since the 1920s as effective preservatives in a wide range of products, including pharmaceuticals, cosmetics, and foods. Their primary function is to inhibit the growth of fungi and Gram-positive bacteria.

Beyond their role as excipients, benzoate esters are also integral components of many pharmacologically active compounds. The ester linkage can influence a molecule's lipophilicity, membrane permeability, and metabolic stability. In drug design, the benzoate group can serve several purposes:

Prodrugs: The ester can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active form of the drug. This strategy can be employed to improve oral bioavailability or to target specific tissues.

Pharmacophore element: The aromatic ring and the carbonyl group of the benzoate moiety can engage in crucial binding interactions with biological targets, such as hydrogen bonding and pi-stacking.

Modulation of physical properties: The nature of the alcohol and the benzoic acid components can be varied to optimize the solubility and other physicochemical properties of the final compound.

The historical and ongoing use of benzoate esters in both active and inactive ingredients highlights their versatility and established safety profile, making them a valuable functional group in the design of new therapeutic agents.

Significance of 1,2,5-Trimethylpiperidin-4-YL Benzoate as a Research Scaffold and its Analogues

While direct research on this compound is not extensively documented in publicly available literature, its structural components suggest significant potential as a research scaffold. The synthesis of its key precursor, 1,2,5-trimethyl-4-piperidone, has been described, indicating the feasibility of accessing the target molecule. google.comresearchgate.net The true significance of this compound can be inferred from the biological activities of its close analogues, which have been the subject of numerous medicinal chemistry studies.

The 1,2,5-trimethylpiperidine core is a key structural feature in the potent synthetic opioid analgesic, Promedol. This highlights the potential for this scaffold to interact with opioid receptors and serve as a starting point for the development of new pain management therapies.

Furthermore, research into various substituted piperidin-4-yl derivatives has revealed a broad range of biological activities, as summarized in the table below:

Analogue ClassBiological ActivityResearch Focus
Substituted 1-(2,3-dihydrobenzo nih.govresearchgate.netdioxin-2-ylmethyl)piperidin-4-yl derivatives α2-adrenoceptor antagonistsTreatment of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives NLRP3 inflammasome inhibitorsDevelopment of anti-inflammatory agents. nih.gov
2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives Antimicrobial agentsDiscovery of new treatments for bacterial and fungal infections. researchgate.net
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives Urease and acetylcholinesterase inhibitorsPotential treatments for ulcers and neurodegenerative disorders. scielo.br

These examples demonstrate that the piperidin-4-yl core is a "privileged scaffold" in medicinal chemistry, capable of being decorated with a variety of functional groups to target a diverse range of biological entities. The combination of this versatile piperidine core with a benzoate ester in this compound presents a compelling case for its investigation as a novel research compound. The trimethyl substitution pattern on the piperidine ring offers specific stereochemical and conformational properties that could lead to unique biological activities and selectivities compared to other piperidine analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(1,2,5-trimethylpiperidin-4-yl) benzoate

InChI

InChI=1S/C15H21NO2/c1-11-10-16(3)12(2)9-14(11)18-15(17)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

CFHMFMSIDMLAND-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,2,5 Trimethylpiperidin 4 Yl Benzoate and Its Analogues

Strategies for the Esterification of Piperidin-4-ols with Benzoic Acid Derivatives

The formation of the ester bond between a piperidin-4-ol precursor and a benzoic acid derivative is a critical step in the synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate (B1203000). Several modern esterification methods are amenable to this transformation, particularly those that proceed under mild conditions to accommodate potentially sensitive functional groups on either reactant.

Steglich Esterification is a widely used method for the esterification of alcohols under mild, neutral conditions. nih.gov This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. nih.gov A nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), is also added to facilitate the reaction. wikipedia.orgorganic-chemistry.org The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. The alcohol then attacks this intermediate to form the ester, with the concomitant formation of a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). wikipedia.org This method is particularly advantageous for sterically hindered alcohols or acid-labile substrates. organic-chemistry.org

Mitsunobu Reaction provides another powerful tool for the esterification of primary and secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgmissouri.edu This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmissouri.edu The reaction mechanism involves the formation of an oxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile. kuleuven.be The Mitsunobu reaction is known for its mild conditions and broad substrate scope, making it suitable for complex molecules. researchgate.net

Below is a table summarizing typical conditions for these esterification methods:

Method Coupling Agent/Reagents Catalyst Solvent Temperature Key Features
Steglich EsterificationDCC or DICDMAP (catalytic)Aprotic (e.g., DCM, THF)Room TemperatureMild, neutral conditions; good for sterically hindered substrates. nih.govwikipedia.org
Mitsunobu ReactionPPh₃, DEAD or DIAD-Aprotic (e.g., THF, Dioxane)0 °C to Room TemperatureInversion of stereochemistry at the alcohol center; mild conditions. organic-chemistry.orgmissouri.edu

Approaches to Constructing the 1,2,5-Trimethylpiperidine Core

The synthesis of the 1,2,5-trimethylpiperidine core is a key challenge that requires control over both regioselectivity and stereoselectivity. Various synthetic strategies have been developed to construct polysubstituted piperidine (B6355638) rings.

Stereoselective Synthesis of Substituted Piperidines

Achieving the desired stereochemistry in the 1,2,5-trimethylpiperidine core is crucial for its biological activity. Several stereoselective methods can be adapted for this purpose.

Intramolecular Cyclization Reactions are a powerful strategy for the synthesis of substituted piperidines. nih.gov These reactions often involve the cyclization of a linear precursor containing both the nitrogen atom and the carbon chain that will form the ring. For example, the intramolecular aza-Michael reaction of N-tethered alkenes can be catalyzed by organocatalysts to produce enantiomerically enriched 2,5-disubstituted piperidines. nih.gov Asymmetric intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has also been shown to produce functionalized chiral piperidines. umich.edu

Cycloaddition Reactions offer another route to stereochemically defined piperidine rings. For instance, a three-component vinylogous Mannich-type reaction can be employed to assemble multi-substituted chiral piperidines. rsc.org

The stereochemical outcome of these reactions can often be controlled by the choice of catalyst, protecting groups, and reaction conditions. rsc.org For example, in the gold-catalyzed tandem intramolecular alkyne hydroamination, the stereochemistry of the resulting 2,5-disubstituted pyrrolidines (a related five-membered ring system) could be switched by selecting an appropriate nitrogen protecting group. rsc.org

Derivatization of Piperidinone Intermediates, such as 1,2,5-Trimethylpiperidin-4-one

A common and effective strategy for the synthesis of 1,2,5-trimethylpiperidin-4-yl benzoate involves the initial construction of a piperidinone intermediate, which is subsequently reduced to the corresponding piperidinol before esterification. The key intermediate for this route is 1,2,5-trimethylpiperidin-4-one.

One established method for the synthesis of this piperidinone is the Dieckmann condensation of diesters. A known, albeit multi-step, procedure involves the cyclization of diesters derived from methyl methacrylate, methyl crotonate, and methylamine (B109427). google.com However, this method can suffer from low yields and the use of hazardous reagents like metallic potassium. google.com

A more direct and technologically convenient method involves the reaction of a chlorinated ketone with an aqueous solution of methylamine. google.com Specifically, a solution of isopropenyl-2-chloropropylketone in methylene (B1212753) chloride is reacted with an aqueous solution of methylamine at a controlled temperature of 40-45°C. google.com This process offers several advantages, including a simplified procedure, higher yields (around 85%), and reduced fire and explosion hazards due to the use of methylene chloride as a solvent. google.com

The following table outlines a comparison of synthetic routes to 1,2,5-trimethylpiperidin-4-one:

Method Starting Materials Key Steps Yield (%) Advantages/Disadvantages
Dieckmann CondensationMethyl methacrylate, methyl crotonate, methylamineDiester formation, cyclization33Multi-step, low yield, uses hazardous reagents. google.com
Chlorinated Ketone ReactionIsopropenyl-2-chloropropylketone, methylamineOne-pot reaction~85Simple, high yield, safer solvent. google.com

Exploration of Structural Modifications on the Piperidine Ring and Benzoate Moiety

To explore the structure-activity relationship and optimize the properties of this compound, analogues with modifications on both the piperidine ring and the benzoate moiety are synthesized.

Synthesis of Analogues with Varied Substituents on the Piperidine Ring

The synthesis of analogues with different substituents on the piperidine ring can be achieved by starting with appropriately substituted precursors. For instance, the double aza-Michael reaction provides an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.gov These piperidones can then be used to synthesize a variety of analogues.

Furthermore, 3,5-bis(ylidene)-4-piperidone scaffolds, which can be considered curcumin (B1669340) mimics, are synthesized via the Claisen-Schmidt condensation of 4-piperidone derivatives with appropriate aldehydes. diva-portal.orgugm.ac.id This highlights the versatility of the piperidone core for further functionalization.

Incorporation of Diverse Functional Groups and Linkers

The benzoate moiety of the molecule can be readily modified by using different benzoic acid derivatives in the esterification step. A wide variety of substituted benzoic acids are commercially available or can be synthesized through established methods. For example, the functionalization of benzoic acids can be achieved through transition-metal-catalyzed C-H activation. acs.orgresearchgate.netnih.gov

The synthesis of substituted benzoyl chlorides, which are activated forms of benzoic acids, is also a common strategy. nih.govgoogle.comresearchgate.net These can be prepared by chlorinating the corresponding benzaldehydes or by treating the benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.comresearchgate.net These activated derivatives can then be reacted with the piperidin-4-ol to form the desired ester.

Pharmacological Investigations and Biological Activities of 1,2,5 Trimethylpiperidin 4 Yl Benzoate Scaffolds

Analgesic and Anti-inflammatory Properties of Piperidine (B6355638) Benzoate (B1203000) Derivatives

Piperidine derivatives are well-recognized for their significant analgesic properties, with many acting on the central nervous system. The piperidine nucleus is a key structural feature in several potent opioid analgesics. longdom.org Research into synthetic piperidine derivatives has aimed to develop new analgesic agents with improved efficacy and safety profiles.

Studies on various alkyl piperidine derivatives have demonstrated their potential as effective analgesics. For instance, synthetic quaternary salts of alkyl piperidines with different phenacyl bromides have shown varying degrees of analgesic activity in tail immersion tests, a method used to evaluate pain response in animal models. pjps.pk Substituted phenacyl and benzoyl derivatives, in particular, have exhibited pronounced analgesia with a quick onset and long duration of action, even at low doses. longdom.org

In addition to analgesic effects, many piperidine derivatives also possess anti-inflammatory properties. irjpms.com The introduction of specific substituents, such as cyclohexyl and allyl groups, to the piperidine ring has been shown to impart anti-inflammatory and immunosuppressive activity. nih.gov Some piperidine-2,4,6-trione compounds have demonstrated notable anti-inflammatory effects in preclinical studies. nih.gov The search for novel piperidine-based compounds continues to be a promising area for the discovery of new anti-inflammatory drugs. mdpi.com

Table 1: Analgesic Activity of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Derivative Observation Reference
4-Piperidinopiperidine Substituted Phenacyl Emerged as a prominent analgesic agent with persistent action. longdom.org
4-Aminomethylpiperidine Substituted Phenacyl Exhibited highly significant analgesia with maximum duration of action. longdom.org
4-Aminomethylpiperidine Dinitro Benzoyl Showed potent analgesia with a rapid onset of action. longdom.org
Alkyl Piperidine Methoxy Derivative Expressed highly significant analgesic effects that continued for 180 minutes. pjps.pk

Antimicrobial Efficacy of 1,2,5-Trimethylpiperidin-4-ol (B11539903) Benzoate Derivatives

While specific studies on the antimicrobial efficacy of 1,2,5-trimethylpiperidin-4-ol benzoate are limited, the broader class of piperidin-4-one derivatives has been a subject of significant research for developing new antimicrobial agents. biomedpharmajournal.org The emergence of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can combat pathogenic bacteria and fungi. biomedpharmajournal.org Piperidin-4-ones have been identified as a versatile heterocyclic system exhibiting a range of biological activities, including bactericidal and fungicidal effects. biomedpharmajournal.org

In vitro screening of various piperidin-4-one derivatives has revealed their potential against a spectrum of microbial pathogens. For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. biomedpharmajournal.org

These screening studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The results have shown that some of these piperidine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. biomedpharmajournal.orgresearchgate.net For instance, certain N-methyl-4-piperidone-derived monoketone curcuminoids have displayed moderate activity against several strains of cariogenic bacteria, including Streptococcus mutans and Streptococcus mitis. mdpi.com The data from these studies are crucial for identifying lead compounds for further development into clinically useful antimicrobial drugs.

Table 2: In Vitro Antimicrobial Activity of Piperidin-4-one Derivatives (MIC in µg/mL) This table is interactive. You can sort and filter the data.

Compound Type Bacterial Strain MIC (µg/mL) Fungal Strain MIC (µg/mL) Reference
2,6-diaryl-3-methyl-4-piperidones Staphylococcus aureus 2-5 M. gypseum 3-5 biomedpharmajournal.org
Bacillus subtilis 2-5 M. canis 3-5 biomedpharmajournal.org
Escherichia coli 2-5 T. megentagrophytes 3-5 biomedpharmajournal.org
N-methyl-4-piperidone curcuminoids Streptococcus mutans 250-500 Candida albicans >100 mdpi.com
Streptococcus mitis 250-500 Candida krusei >100 mdpi.com
Streptococcus sanguinis 250-500 mdpi.com

Anticancer Potential of Piperidine Benzoate Derivatives

The piperidine scaffold is a key component in a number of anticancer agents. ijnrd.org Researchers have synthesized and evaluated numerous novel piperidine derivatives for their potential to inhibit the growth of various cancer cell lines. These investigations are crucial in the ongoing search for more effective and selective cancer therapies.

For example, novel 1,2,5-trisubstituted benzimidazole (B57391) derivatives, which can be conceptually related to substituted piperidines, have been synthesized and tested against a panel of cancer cell lines, including leukemia, cervical, colorectal, and pancreatic cancer cells. nih.gov Some of these compounds have shown potent cytotoxic activity, inducing apoptosis (programmed cell death) in cancer cells. nih.gov Similarly, benzo[f]quinoline (B1222042) derivatives, another class of nitrogen-containing heterocyclic compounds, have demonstrated non-selective activity against various cancer cell types, with some showing high selectivity against leukemia cells. mdpi.com The anticancer activity of these compounds is often evaluated by determining their IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 3: Anticancer Activity of Selected Heterocyclic Compounds This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line IC50 Value (µM) Observation Reference
1,2,5-Trisubstituted Benzimidazole Jurkat (Leukemia) 1.88 - 3.82 Efficiently decreases proliferation and induces apoptosis. nih.gov
HeLa (Cervical) 1.88 - 3.82 nih.gov
HCT116 (Colorectal) 1.88 - 3.82 nih.gov
Benzo[f]quinoline Quaternary Salts Various Not specified Non-selective activity against all tested cancer cell types. mdpi.com
Leukemia Not specified Highly selective activity against leukemia cells. mdpi.com
1,2,3-Triazole linked Tetrahydrocurcumin HCT-116 (Colon) 1.09 Potent cytotoxic activity. mdpi.com
A549 (Lung) 45.16 mdpi.com

Other Predicted and Observed Pharmacological Activities of Related Piperidine-Benzoate Compounds

The pharmacological potential of piperidine derivatives extends beyond analgesic, anti-inflammatory, antimicrobial, and anticancer activities. The versatility of the piperidine scaffold allows for its incorporation into molecules with a wide range of biological targets. clinmedkaz.org

In silico studies, which use computer simulations to predict the biological activity of chemical structures, have suggested that new piperidine derivatives may affect various enzymes, receptors, transport systems, and ion channels. clinmedkaz.org These predictions point towards potential applications in treating central nervous system diseases, as local anesthetics, and as antiarrhythmic agents. clinmedkaz.org

Furthermore, experimental studies have identified other pharmacological properties in piperidine derivatives. For instance, some derivatives have shown antioxidant and antidiabetic activities. irjpms.comnih.gov The piperidine moiety is also present in drugs used to treat a variety of other conditions, highlighting its importance in pharmaceutical development. ijnrd.org The continued exploration of piperidine-based compounds is likely to uncover new therapeutic applications.

Structure Activity Relationship Sar Elucidation for 1,2,5 Trimethylpiperidin 4 Yl Benzoate Analogues

Correlating Structural Features with Observed Biological Activities

The core structure of 1,2,5-trimethylpiperidin-4-yl benzoate (B1203000) offers several points for modification, each influencing the molecule's interaction with its biological target. Research into a series of related 4-anilidopiperidine analgesics has provided valuable insights that can be extrapolated to this class of compounds. For instance, the orientation of substituents on the piperidine (B6355638) ring is a critical determinant of activity.

The analgesic potency of piperidine derivatives is significantly influenced by the stereochemistry of the substituents on the piperidine ring. For example, in a series of 3-methyl-substituted 4-anilidopiperidines, the cis-isomers consistently demonstrated higher analgesic activity compared to their trans-counterparts. This suggests that a specific spatial arrangement of the functional groups is necessary for optimal interaction with the receptor.

Furthermore, the nature of the substituent at the 1-position (the nitrogen atom) of the piperidine ring plays a crucial role. Studies on various N-substituted 4-propananilidopiperidines have shown that the size and nature of this substituent can dramatically alter analgesic potency. For instance, the introduction of a phenylethyl group at this position has been shown to be highly favorable for activity in related series.

Impact of Substituent Position and Nature on Pharmacological Efficacy

The precise placement and chemical nature of substituents on both the piperidine and benzoate moieties of 1,2,5-trimethylpiperidin-4-yl benzoate analogues are critical for their pharmacological efficacy.

Benzoate Moiety Substituents: Modifications to the benzoate ring can also modulate the pharmacological profile. The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) can influence the electronic distribution of the molecule, its lipophilicity, and its ability to form hydrogen bonds or other interactions with the target receptor. While specific data for this compound analogues is limited, general principles of medicinal chemistry suggest that such modifications can be used to fine-tune the activity and selectivity of these compounds.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape of a molecule is a critical factor governing its ability to bind to a biological target. For this compound and its analogues, the conformation of the piperidine ring is of particular importance. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. However, the presence of substituents can influence the equilibrium between different chair conformations and even lead to the adoption of alternative conformations such as twist-boat forms.

The energetic stability of different conformers can be calculated using computational methods, and these calculations can help to predict the most likely bioactive conformation. Understanding the conformational preferences of these molecules is essential for designing analogues with improved binding affinity and, consequently, enhanced pharmacological activity.

Development of Predictive Models for Biological Activity (e.g., PASS Software)

In silico tools play an increasingly important role in modern drug discovery by enabling the prediction of the biological activity of virtual compounds, thereby reducing the time and cost associated with synthesizing and testing new molecules. The Prediction of Activity Spectra for Substances (PASS) software is one such tool that has been successfully applied to various classes of compounds, including piperidine derivatives. researchgate.netclinmedkaz.org

PASS analysis predicts a wide range of pharmacological effects and biological mechanisms based on the structural formula of a compound. clinmedkaz.org For piperidine derivatives, PASS has been used to predict potential analgesic, anti-inflammatory, and other activities. researchgate.net The software provides a list of probable activities with associated probabilities (Pa for active and Pi for inactive), allowing researchers to prioritize compounds for synthesis and biological evaluation. researchgate.net

For this compound analogues, PASS could be employed to:

Predict the likely biological activities of novel, unsynthesized analogues.

Identify potential off-target effects by predicting a broad spectrum of activities.

Guide the design of new analogues with a higher probability of possessing the desired pharmacological profile.

The predictive power of PASS and other quantitative structure-activity relationship (QSAR) models relies on the availability of a robust training set of compounds with known biological activities. As more data on the biological effects of this compound analogues becomes available, the accuracy of these predictive models will continue to improve, further aiding in the rational design of new therapeutic agents.

Preclinical in Vitro and in Vivo Pharmacological Evaluation

Cellular Assays for Biological Activity

Cellular assays are fundamental in early-stage drug discovery to assess the biological activity of a compound at a cellular level. These assays can provide initial insights into a compound's potential efficacy and toxicity.

Information regarding the cytotoxic (cell-killing) or proliferative (cell-growth promoting) effects of 1,2,5-trimethylpiperidin-4-yl benzoate (B1203000) on any cell lines is currently unavailable. Standard assays, such as MTT or neutral red uptake for cytotoxicity, or BrdU incorporation for proliferation, have not been reported for this specific compound.

In Vivo Efficacy Studies in Animal Models

Following in vitro characterization, promising compounds are typically advanced to in vivo studies using animal models of disease. These studies are crucial for evaluating the compound's efficacy and understanding its physiological effects in a whole organism. There are no published in vivo efficacy studies for 1,2,5-trimethylpiperidin-4-yl benzoate in any animal models.

Computational Chemistry and Molecular Modeling for 1,2,5 Trimethylpiperidin 4 Yl Benzoate

Quantum Chemical Methods for Molecular Structure and Reactivity Analysis

Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation, offering precise predictions of molecular properties. wikipedia.org These "ab initio" (from first principles) approaches are fundamental to understanding the intrinsic characteristics of a molecule without reliance on empirical data. wikipedia.org

Density Functional Theory (DFT) is a robust quantum mechanical method used extensively to investigate the electronic structure and geometry of molecules. mdpi.comjmchemsci.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation while maintaining high accuracy. mdpi.comscirp.org

For 1,2,5-Trimethylpiperidin-4-YL benzoate (B1203000), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would be used to determine its most stable three-dimensional conformation (optimized geometry). jmchemsci.comnih.gov This process involves calculating the molecule's energy at various atomic arrangements to find the lowest energy state. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structural analysis. nih.gov The electrostatic potential surface (MEP) can also be mapped, revealing regions of positive and negative potential that are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Molecular Properties of 1,2,5-Trimethylpiperidin-4-YL Benzoate from DFT Calculations.
PropertyPredicted Value/InformationSignificance
Optimized GeometryProvides precise bond lengths (Å) and angles (°)Determines the most stable 3D structure of the molecule.
Dipole MomentCalculated in DebyeIndicates the molecule's overall polarity, affecting solubility and interactions.
Vibrational FrequenciesCalculated in cm-1Correlates with experimental IR and Raman spectra for structural validation. nih.gov
Molar Mass261.38 g/molFundamental physical property of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are critical in determining a molecule's reactivity and electronic transitions. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. scirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com For this compound, the HOMO is likely localized on the electron-rich benzoate ring, while the LUMO may be distributed across the piperidine (B6355638) ring and carbonyl group. This analysis helps in understanding charge transfer interactions within the molecule, which can be crucial for its biological activity. scirp.org From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. jmchemsci.comnih.gov

Table 2: Key Electronic Properties Derived from HOMO-LUMO Analysis.
ParameterFormulaInterpretation
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. scirp.org
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)(I - A) / 2Measures resistance to charge transfer. scirp.org
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jmchemsci.comnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target. nih.gov Trimeperidine is known to act as an agonist primarily at the mu (μ)-opioid receptor. patsnap.com Molecular docking simulations would therefore be performed using the crystal structure of the μ-opioid receptor to elucidate how this compound interacts with its active site.

The docking process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their complementarity. nih.gov Scoring functions estimate the binding affinity (often expressed as a docking score in kcal/mol), with more negative scores indicating stronger binding. researchgate.net

For this compound, docking simulations would predict that the protonated tertiary amine of the piperidine ring forms a crucial ionic interaction with a negatively charged residue in the receptor, such as Asp147, which is a common interaction for opioids. The benzoate group would likely engage in hydrophobic and aromatic (π-π stacking) interactions with surrounding nonpolar and aromatic amino acid residues within the binding pocket. These predicted interactions help explain the molecule's affinity and efficacy at the receptor. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a more realistic, solvated environment. frontiersin.org

An MD simulation of the this compound-μ-opioid receptor complex, obtained from docking, would be run for a duration of nanoseconds to microseconds. researchgate.netmdpi.com This simulation would assess the stability of the predicted binding pose. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to check for conformational stability. bioinformation.net MD simulations can also reveal the persistence of key interactions (like hydrogen bonds and ionic bonds) over time and highlight the role of water molecules in mediating ligand-receptor binding. frontiersin.orgyoutube.com This provides a more accurate estimation of the binding free energy and a deeper understanding of the interaction dynamics. mdpi.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The effectiveness of a drug is not only determined by its binding affinity but also by its ADME properties, which govern its pharmacokinetic profile. nih.gov In silico ADME prediction models use the chemical structure of a molecule to estimate these properties, allowing for early identification of potential liabilities and reducing late-stage drug development failures. researchgate.netmdpi.com

For this compound, various ADME parameters can be predicted. Its lipophilicity (LogP), molecular weight, and polar surface area are key determinants of its absorption and ability to cross biological membranes, including the blood-brain barrier (BBB), which is essential for a centrally acting analgesic. mdpi.com The presence of an ester group suggests potential hydrolysis by esterase enzymes as a metabolic pathway. The tertiary amine is a likely site for N-demethylation by cytochrome P450 (CYP) enzymes. Predicting which CYP isozymes (e.g., CYP3A4, CYP2D6) are involved is crucial for anticipating potential drug-drug interactions. mdpi.com

Table 3: Predicted ADME Properties for this compound.
ADME PropertyPredicted CharacteristicPharmacokinetic Implication
Oral BioavailabilityModerate to GoodLikely to be orally active, consistent with Lipinski's Rule of Five. mdpi.com
LogP (Lipophilicity)Predicted > 2.0Indicates good membrane permeability but may affect solubility.
Blood-Brain Barrier (BBB) PermeabilityPredicted to be highEssential for reaching its target opioid receptors in the central nervous system. mdpi.com
MetabolismEster hydrolysis; N-demethylation via CYP450 enzymesDetermines the drug's half-life and potential for drug interactions.
CYP450 InhibitionPotential inhibitor of specific CYP isozymesCould affect the metabolism of co-administered drugs.

Analytical Methodologies for Characterization and Quantification of 1,2,5 Trimethylpiperidin 4 Yl Benzoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 1,2,5-Trimethylpiperidin-4-YL benzoate (B1203000), distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the benzoate group would typically appear in the downfield region (δ 7.0-8.5 ppm). The proton at the C4 position of the piperidine (B6355638) ring, being attached to the ester oxygen, would be shifted downfield relative to other aliphatic protons. The signals for the three methyl groups (at N1, C2, and C5 positions) and the methylene (B1212753) protons of the piperidine ring would appear in the upfield aliphatic region. The integration of these signals provides the ratio of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester group (typically δ 165-175 ppm), the aromatic carbons of the benzoate ring (δ 120-140 ppm), and the various aliphatic carbons of the trimethylpiperidine moiety in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1,2,5-Trimethylpiperidin-4-YL Benzoate This interactive table provides predicted chemical shift (δ) ranges for the primary proton environments of the molecule.

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Benzoate Aromatic Protons 7.0 - 8.5 Multiplet (m)
Piperidine H-4 (CHOCOPh) 4.5 - 5.5 Multiplet (m)
Piperidine Ring Protons (CH, CH₂) 1.5 - 3.5 Multiplets (m)
N-CH₃ Protons 2.0 - 2.5 Singlet (s)
C-CH₃ Protons (C2, C5) 0.8 - 1.5 Doublets (d)

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This interactive table outlines the predicted chemical shift (δ) ranges for the carbon environments within the molecule.

Carbon Environment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) 165 - 175
Benzoate Aromatic Carbons 120 - 140
Piperidine C-4 (CHOCOPh) 70 - 80
Piperidine Ring Carbons (C2, C3, C5, C6) 30 - 60
N-CH₃ Carbon 40 - 50
C-CH₃ Carbons (C2, C5) 10 - 25

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.comresearchgate.net

The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. A strong, prominent peak is expected in the range of 1710-1730 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester group. mdpi.com Additional key absorptions would include C-O stretching vibrations for the ester linkage, C-H stretching bands for both the aromatic (benzoate) and aliphatic (piperidine) portions of the molecule, and potentially C-N stretching from the piperidine ring.

Table 3: Expected Characteristic IR Absorption Bands for this compound This interactive table lists the key functional groups and their expected vibrational frequencies in an IR spectrum.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ester C=O Stretch 1710 - 1730
Ester C-O Stretch 1100 - 1300
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600

Mass Spectrometry (MS, GC-MS, LC-MS, HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. rsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple separation techniques with MS for the analysis of complex mixtures. nih.govethernet.edu.etnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.comrsc.org

For this compound (C₁₅H₂₁NO₂), the expected exact mass can be calculated. HRMS would be used to confirm this elemental composition with high precision. In a standard MS analysis, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve cleavage of the ester bond, a common fragmentation pathway for benzoate esters. This would result in characteristic fragment ions, such as the benzoyl cation (C₆H₅CO⁺, m/z = 105) and an ion corresponding to the protonated 1,2,5-trimethylpiperidin-4-ol (B11539903) fragment. Further fragmentation of the piperidine ring could also occur.

Table 4: Predicted Mass Spectrometry Data for this compound This interactive table shows the predicted molecular ion and major fragment ions expected in the mass spectrum.

Ion Formula Predicted Mass-to-Charge Ratio (m/z) Description
Molecular Ion [M]⁺ C₁₅H₂₁NO₂⁺ 247.16 Parent molecule
Fragment 1 C₇H₅O⁺ 105 Benzoyl cation
Fragment 2 C₈H₁₆N⁺ 126 Fragment from piperidine ring cleavage

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating a compound from impurities and for performing quantitative analysis to determine its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. birzeit.edurjptonline.org A reversed-phase HPLC method would be suitable for analyzing this compound. researchgate.net In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govbirzeit.edu The separation is achieved based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the benzoate chromophore exhibits strong absorbance (around 230-280 nm). The retention time of the peak is used for identification, while the peak area is proportional to the concentration, allowing for quantitative analysis. researchgate.net

Table 5: Typical HPLC Method Parameters for Analysis This interactive table outlines a potential set of parameters for an HPLC method to analyze the target compound.

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and aqueous buffer (e.g., 0.1% Formic Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~230 nm
Column Temperature 25-30 °C

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. researchgate.net A method developed for HPLC can often be transferred to a UPLC system to enhance performance. The principles remain the same as HPLC, but the operational parameters are adjusted to accommodate the smaller particle size columns, typically involving higher pressures and lower flow rates. researchgate.net This technique is particularly valuable for high-throughput analysis and for resolving closely related impurities with high efficiency.

Advanced Characterization Methods (e.g., X-ray Crystallography for Related Structures)

The crystal structures of several substituted piperidines have been determined, offering insights into how different substituents and their stereochemistry influence the conformation of the piperidine ring. Typically, the piperidine ring adopts a chair conformation to minimize steric strain. The orientation of substituents (axial or equatorial) is a critical aspect revealed by X-ray crystallography.

For instance, studies on various piperidine-containing compounds have utilized X-ray crystallography to confirm their molecular structures. nih.gov The crystal structures of two alanylpiperidine analogues, ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, were determined to understand their distinct crystal packings. nih.gov Despite being analogues, they exhibit different intermolecular interactions, with one forming dimers through weak hydrogen bonds and the other through strong hydrogen bonds. nih.gov

In another example, the crystal structure of a cis-configured 3,5-disubstituted piperidine, a direct renin inhibitor, was analyzed in complex with its target enzyme. nih.gov This analysis revealed that the piperidine ring's basic nitrogen atom interacts with the catalytic aspartic acid residues of the enzyme. nih.gov Such detailed structural information at the atomic level is crucial for structure-based drug design and understanding molecular recognition processes.

The study of the crystal structures of fundamental related heterocycles like piperazine, piperidine, and morpholine (B109124) at 150 K has shown that their packing is characterized by N-H···N hydrogen-bonded chains. iucr.org In piperidine itself, this arrangement leads to a layered structure. iucr.org These fundamental studies provide a basis for understanding the crystal packing of more complex derivatives.

The table below summarizes crystallographic data for some related piperidine structures, illustrating the type of information that can be obtained from such analyses.

Compound NameCrystal SystemSpace GroupKey Structural Features
Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate nih.govTriclinicP1The piperidine ring is in a chair conformation. The crystal packing shows dimer formation through weak C-H···O hydrogen bonds. nih.gov
1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid nih.govMonoclinicP2₁/nThe piperidine ring adopts a chair conformation. Strong O-H···O hydrogen bonds lead to the formation of centrosymmetric dimers in the crystal lattice. nih.gov
Piperidine iucr.orgOrthorhombicPbcaMolecules are linked into chains by N-H···N hydrogen bonds. The structure consists of layers with a hexagonal close-packed-like arrangement. iucr.org
(3R,5S)-4-hydroxy-3,5-disubstituted piperidine derivative (in complex with human renin) nih.govacs.orgNot specifiedNot specifiedThe piperidine ring acts as a transition-state surrogate, with its basic nitrogen interacting with catalytic aspartate residues (Asp32 and Asp215). nih.gov

These examples underscore the power of X-ray crystallography in providing definitive structural proof and detailed conformational and packing analysis for molecules containing a piperidine core, which would be applicable to the study of this compound.

Metabolic Pathways and Biotransformation Studies of Benzoate Derivatives

Enzymatic Hydrolysis of Ester Linkages

The initial and most critical step in the metabolism of 1,2,5-trimethylpiperidin-4-yl benzoate (B1203000) is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by esterase enzymes, which are ubiquitous in various microorganisms. The hydrolysis of the ester linkage yields benzoic acid and 1,2,5-trimethylpiperidin-4-ol (B11539903).

The enzymatic cleavage is a nucleophilic substitution reaction where a water molecule attacks the carbonyl carbon of the ester group. This process is facilitated by the active site of the esterase, which typically contains a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate). The general mechanism is analogous to the hydrolysis of other ester-containing compounds. While specific esterases for 1,2,5-trimethylpiperidin-4-yl benzoate have not been characterized, the broad substrate specificity of many microbial lipases and esterases suggests they would be capable of catalyzing this reaction.

Table 1: Key Enzymes in the Initial Metabolism of Benzoate Derivatives

Enzyme ClassReaction CatalyzedSubstrate MoietyPotential Product(s)
Esterases/LipasesHydrolysis of ester bondEster linkageBenzoic Acid, 1,2,5-trimethylpiperidin-4-ol
Benzoate-CoA LigaseActivation of benzoateBenzoic AcidBenzoyl-CoA
DioxygenasesAromatic ring hydroxylationBenzoic AcidCatechol

Microbial Degradation and Bioremediation Potential of Benzoate Moieties

Following the initial hydrolysis, the resulting benzoic acid enters well-established microbial degradation pathways. The bioremediation potential of benzoate and its derivatives is significant due to the widespread ability of bacteria and fungi to utilize these compounds as a carbon and energy source. nih.gov The degradation of benzoate can proceed through two main routes depending on the availability of oxygen: aerobic and anaerobic pathways. nih.govresearchgate.net

Aerobic Degradation:

Under aerobic conditions, the degradation of benzoate is typically initiated by dioxygenase enzymes. ethz.ch These enzymes hydroxylate the aromatic ring to form catechol or protocatechuate. ethz.chnih.gov For instance, benzoate 1,2-dioxygenase converts benzoate to 1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate, which is then dehydrogenated to form catechol. nih.gov Catechol subsequently undergoes ring cleavage, either through ortho- or meta-cleavage pathways, leading to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then enter the Krebs cycle. ethz.ch Several bacterial genera, including Pseudomonas, Bacillus, and Azoarcus, are known to efficiently degrade benzoate aerobically. nih.govnih.gov

Another aerobic pathway involves the activation of benzoate to benzoyl-CoA by benzoate-CoA ligase. nih.govscience.gov The benzoyl-CoA is then dearomatized and cleaved. nih.gov

Anaerobic Degradation:

In the absence of oxygen, the degradation of benzoate follows a different strategy. The process begins with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase. nih.govnih.gov Benzoyl-CoA is a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.gov The aromatic ring of benzoyl-CoA is then reduced by a series of enzymes, eventually leading to ring fission and subsequent degradation through a modified β-oxidation pathway. nih.gov This anaerobic pathway is common in facultative and strict anaerobes. nih.gov

The microbial communities in soil and aquatic environments often possess a diverse array of enzymes capable of degrading benzoate derivatives, highlighting their potential for the bioremediation of contaminated sites.

Identification and Characterization of Metabolites

The identification and characterization of metabolites are crucial for elucidating the complete metabolic pathway of this compound. Based on known biotransformation reactions, the expected metabolites can be predicted.

Following the initial enzymatic hydrolysis, the primary metabolites would be:

Benzoic Acid: This is a common and well-studied metabolic intermediate. Its subsequent degradation products under aerobic conditions include catechol, cis,cis-muconic acid, and intermediates of the β-ketoadipate pathway. researchgate.netnih.gov Anaerobically, it is converted to benzoyl-CoA and further reduced products. nih.govnih.gov

1,2,5-Trimethylpiperidin-4-ol: The metabolic fate of this substituted piperidine (B6355638) alcohol is less characterized. However, potential biotransformation reactions could include oxidation of the alcohol group to a ketone (forming 1,2,5-trimethylpiperidin-4-one), N-demethylation, or ring cleavage. The specific metabolites would depend on the enzymatic capabilities of the microorganisms involved.

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the separation, identification, and quantification of these metabolites in biological samples. nih.gov These methods allow for the structural elucidation of novel metabolites and provide insights into the sequence of biotransformation reactions.

Table 2: Potential Metabolites of this compound

MetaboliteParent MoietyPotential Biotransformation Pathway
Benzoic AcidBenzoateEnzymatic hydrolysis of the ester bond
1,2,5-Trimethylpiperidin-4-ol1,2,5-TrimethylpiperidineEnzymatic hydrolysis of the ester bond
CatecholBenzoateAerobic degradation of benzoic acid
Benzoyl-CoABenzoateAerobic and anaerobic activation of benzoic acid
1,2,5-Trimethylpiperidin-4-one1,2,5-TrimethylpiperidineOxidation of 1,2,5-trimethylpiperidin-4-ol

Further research is necessary to isolate and characterize the specific enzymes and microorganisms involved in the degradation of this compound and to fully identify its complete metabolic profile.

Emerging Research Avenues and Future Directions for 1,2,5 Trimethylpiperidin 4 Yl Benzoate

Design of Novel Analogues for Enhanced Specificity or Potency

The core 4-phenylpiperidine (B165713) structure of 1,2,5-trimethylpiperidin-4-yl benzoate (B1203000) is a foundational scaffold for numerous opioid analgesics. wikipedia.org Ongoing research focuses on modifying this scaffold to create novel analogues with improved properties. The primary goals are to enhance binding affinity and selectivity for the µ-opioid receptor (MOR) while potentially reducing engagement with pathways that lead to adverse effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, modifications to the N-substituent on the piperidine (B6355638) ring can significantly alter potency and receptor selectivity. nih.govoup.com Research into related 4-phenylpiperidine compounds has shown that varying the alkyl substituents can modulate agonist potency from weak to morphine-like levels. nih.gov The synthesis of new derivatives often involves techniques like parallel synthesis to create libraries of related compounds for screening. nih.gov

One innovative approach is the design of bitopic ligands. These molecules are engineered to interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. nih.gov For example, fentanyl derivatives have been functionalized with a guanidino group to target a conserved sodium ion-binding site on the µ-opioid receptor. nih.gov This strategy has been shown to reduce β-arrestin recruitment, a pathway associated with opioid side effects, while maintaining potent G-protein signaling for analgesia. nih.gov Such approaches could be applied to the 1,2,5-trimethylpiperidin-4-yl benzoate backbone to create safer analgesics.

Analogue Design Strategy Objective Potential Advantage Reference Example
N-Substituent ModificationModulate potency and selectivityFine-tune interaction with opioid receptor subtypesAnileridine (non-N-methyl pethidine derivative) showed 2-3 times the activity of pethidine. taylorandfrancis.com
Bitopic Ligand DesignEngage both orthosteric and allosteric sitesReduce adverse effect pathways (e.g., β-arrestin) while maintaining analgesiaFentanyl derivatives targeting the Na+ binding site showed reduced side effects in mice. nih.gov
Conformational RestrictionLock the molecule into a bioactive conformationIncrease binding affinity and selectivityA quinolizidine (B1214090) scaffold was designed by restricting the piperidine ring of NOP receptor ligands. nih.gov

Exploration of New Therapeutic Indications Based on Preclinical Findings

While this compound is primarily known as an opioid analgesic for severe pain, its core piperidine structure is found in drugs targeting a wide range of conditions. drugbank.comnih.gov Preclinical studies, which involve in vitro (cell-based) and in vivo (animal model) testing, are essential for identifying new therapeutic possibilities before human trials. ppd.combiobide.com

Research into the broader class of piperidine derivatives has revealed potential applications beyond pain management. For example, certain piperidine compounds are being investigated as:

Dual-target ligands: Some molecules are designed to act on multiple receptors simultaneously. For instance, novel piperidine propionamide (B166681) derivatives have been developed as dual agonists of µ-opioid and σ1 receptors, which could be beneficial for treating complex conditions like neuropathic pain. encyclopedia.pubresearchgate.net

Neurodegenerative disease treatments: The piperidine derivative Donepezil is a leading drug for Alzheimer's disease, acting as an acetylcholinesterase inhibitor. encyclopedia.pub This opens the possibility for designing analogues of this compound that could be repurposed or modified to target neurodegenerative pathways.

Non-opioid pain targets: To combat the opioid crisis, research is actively seeking non-addictive pain therapies. nih.gov Piperidine-containing compounds have been developed as antagonists for the sigma 1 (σ1) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor, both of which are implicated in pain modulation. nih.govtaylorandfrancis.com

Preclinical findings for related compounds suggest that this compound or its future analogues could be investigated for indications such as neuropathic pain, certain inflammatory conditions, or as components of multi-target therapies for complex diseases. nih.govpatsnap.com

Potential Therapeutic Area Mechanism/Target Rationale Based on Preclinical Findings
Neuropathic PainDual µ-opioid/σ1 receptor agonismσ1 receptors are involved in pain regulation, and dual agonists may offer enhanced efficacy. encyclopedia.pubresearchgate.net
Alzheimer's DiseaseCholinesterase inhibitionThe piperidine structure is a key component of the acetylcholinesterase inhibitor Donepezil. encyclopedia.pub
Opioid Use DisorderDopamine D3 receptor (D3R) antagonismDual MOR agonist/D3R antagonist ligands may provide analgesia with reduced abuse liability. nih.gov
AnxietyNociceptin/Orphanin FQ (NOP) receptor agonismAgonists for the NOP receptor have shown potential for treating anxiety in preclinical models. nih.gov

Development of Targeted Delivery Systems for Piperidine-Based Compounds

A significant area of future research is the development of advanced drug delivery systems to improve how piperidine-based compounds like this compound are administered. The goal is to deliver the drug specifically to the site of pain, thereby increasing efficacy and reducing systemic side effects. hilarispublisher.com

Nanoparticle-Based Systems: Encapsulating analgesics within nanoparticles (microscopic vehicles) is a promising strategy. mdpi.com These nanoparticles can be engineered from biocompatible materials like polymers or lipids. rsc.orgnih.gov They offer several advantages:

Controlled Release: Nanoparticles can be designed to release the drug slowly over an extended period, reducing the need for frequent dosing. rsc.org

Targeted Delivery: The surface of nanoparticles can be modified with specific ligands that bind to receptors on target tissues (e.g., inflamed or nerve cells), concentrating the drug where it is needed most. nih.gov

Improved Bioavailability: For some drugs, nanoparticle encapsulation can protect them from degradation in the body and improve their ability to cross biological barriers like the blood-brain barrier. nih.gov

Topical and Localized Delivery: For localized pain, topical delivery systems such as patches or hydrogels can deliver the analgesic directly through the skin to the underlying tissues. mdpi.com This approach minimizes systemic exposure and associated side effects. mdpi.com

Implantable Devices: For severe, chronic pain, implantable drug infusion pumps can deliver medication directly to the spinal fluid (intrathecal delivery). medtronic.com This method allows for very low doses to be effective, significantly reducing the risk of systemic side effects. medtronic.com

These advanced delivery systems could transform the therapeutic use of potent piperidine-based analgesics by enhancing their safety and effectiveness. hilarispublisher.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.